tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a fluoropyridine moiety, and a piperidine ring
Preparation Methods
The synthesis of tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the fluoropyridine moiety: The fluoropyridine group is introduced via nucleophilic substitution reactions, often using fluoropyridine derivatives.
Attachment of the tert-butyl group: The tert-butyl group is added through esterification reactions, typically using tert-butyl chloroformate as a reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoropyridine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents targeting specific biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
tert-Butyl 3-(((6-fluoropyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring, which may result in different biological activities and chemical reactivity.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate:
tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate: Similar to the first compound, this one also has a piperazine ring but with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-[(6-fluoropyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-9-5-6-12(10-19)11-21-14-8-4-7-13(17)18-14/h4,7-8,12H,5-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVWBEVKCFABTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.